molecular formula C18H19ClN4O3S B12381184 Ebov-IN-7

Ebov-IN-7

Cat. No.: B12381184
M. Wt: 406.9 g/mol
InChI Key: SWAOBCQKKPYMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ebov-IN-7 involves several steps. Initially, a solution of dimethyl sulfoxide (DMSO) is mixed with polyethylene glycol 300 (PEG300) and Tween 80. This mixture is then clarified and combined with deionized water (ddH2O) to achieve the desired concentration .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ebov-IN-7 primarily undergoes interactions with viral proteins rather than traditional chemical reactions like oxidation or reduction. It is known to inhibit the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .

Common Reagents and Conditions

The common reagents used in the preparation of this compound include dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and deionized water. These reagents are combined under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is then used in various scientific research applications.

Mechanism of Action

Ebov-IN-7 exerts its effects by binding to the Ebola virus glycoprotein, thereby preventing its interaction with the Niemann-Pick intracellular cholesterol transporter-1 protein. This inhibition disrupts the viral entry process, effectively blocking the virus from infecting host cells . The compound’s mechanism of action involves targeting specific molecular pathways critical for viral replication and entry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific inhibition of the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein. This targeted approach makes it a promising candidate for antiviral therapy, particularly against the Ebola virus .

Conclusion

This compound is a compound with significant potential in the field of virology, particularly for its inhibitory effects on the Ebola virus glycoprotein. Its unique mechanism of action and promising results in scientific research make it a valuable tool for further studies and potential therapeutic applications.

Properties

Molecular Formula

C18H19ClN4O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-pyrrolidin-1-ylacetohydrazide

InChI

InChI=1S/C18H19ClN4O3S/c19-13-7-8-15(23(25)26)17(11-13)27-16-6-2-1-5-14(16)20-21-18(24)12-22-9-3-4-10-22/h1-2,5-8,11,20H,3-4,9-10,12H2,(H,21,24)

InChI Key

SWAOBCQKKPYMOI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NNC2=CC=CC=C2SC3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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